3-Bromo-5-iodopyrazole

Site-selective cross-coupling Suzuki–Miyaura reaction Halogen reactivity gradient

3-Bromo-5-iodopyrazole (CAS 1015779-70-0) is a 3,5-dihalogenated pyrazole derivative bearing bromine at C-3 and iodine at C-5 on the heterocyclic core. Its molecular formula is C₃H₂BrIN₂ (MW 272.87 g/mol), with a predicted boiling point of 362.0±27.0 °C, density of 2.749±0.06 g/cm³, and predicted pKa of 8.08±0.10.

Molecular Formula C3H2BrIN2
Molecular Weight 272.871
CAS No. 1015779-70-0
Cat. No. B2739809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodopyrazole
CAS1015779-70-0
Molecular FormulaC3H2BrIN2
Molecular Weight272.871
Structural Identifiers
SMILESC1=C(NN=C1I)Br
InChIInChI=1S/C3H2BrIN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
InChIKeyPSEKKNLEEVQVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-iodopyrazole (CAS 1015779-70-0): A Site-Selective Dual-Halogen Building Block for Sequential Cross-Coupling


3-Bromo-5-iodopyrazole (CAS 1015779-70-0) is a 3,5-dihalogenated pyrazole derivative bearing bromine at C-3 and iodine at C-5 on the heterocyclic core. Its molecular formula is C₃H₂BrIN₂ (MW 272.87 g/mol), with a predicted boiling point of 362.0±27.0 °C, density of 2.749±0.06 g/cm³, and predicted pKa of 8.08±0.10 . It is commercially available at ≥98% purity from multiple vendors as a white to off-white solid . The compound serves as a privileged scaffold for the elaboration of unsymmetrically 1,3,5-trisubstituted pyrazoles via site-selective Pd-catalyzed cross-coupling, exploiting the intrinsic reactivity differential between the C–I and C–Br bonds [1].

Why 3-Bromo-5-iodopyrazole Cannot Be Replaced by 3,5-Dibromo-, 3,5-Diiodo-, or Monohalogenated Pyrazole Analogs


In-class halogenated pyrazoles cannot be interchanged for applications requiring sequential, site-selective C–C bond formation. 3,5-Dibromopyrazole lacks the reactivity gradient needed to differentiate C-3 from C-5, leading to statistical mixtures of mono- and bis-coupled products. 3,5-Diiodopyrazole suffers from catastrophic non-selectivity: under identical Suzuki–Miyaura conditions where 3-bromo-5-iodopyrazole delivers exclusively the C-5 monocoupled product in 69% yield, the diiodo analog produces an inseparable 1:1:3 mixture of mono- and bis-arylated adducts [1]. Furthermore, iodo-only pyrazoles exhibit a significantly higher propensity for undesired dehalogenation side reactions compared to their bromo counterparts, as demonstrated by direct head-to-head comparison of chloro, bromo, and iodopyrazoles in Suzuki–Miyaura coupling [2]. Monohalogenated pyrazoles simply cannot support the two-step sequential functionalization strategy that the Br/I pair uniquely enables. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 3-Bromo-5-iodopyrazole vs. Closest Analogs


Site-Selective Suzuki Monocoupling: C-5 Iodine Reacts with Complete Selectivity vs. 3,5-Diiodopyrazole Which Is Non-Selective

Under optimized Suzuki–Miyaura conditions [10 mol% Pd(PPh₃)₄, 2 equiv. K₃PO₄, DMF/H₂O (4:1), 50 °C, 2.5 h], 3-bromo-5-iodopyrazole (8a) undergoes coupling exclusively at the C-5 iodine position to give the monocoupled product 9a in 69% isolated yield as the sole product. In contrast, 3,5-diiodopyrazole (8c) under identical conditions proved completely non-selective, affording an inseparable mixture of mono- and bis-arylated adducts in a 1:1:3 ratio (compounds 10a, 11, and 12, respectively) as determined by GC–MS [1]. This represents a qualitative selectivity difference (exclusive mono- vs. mixture) and a quantitative yield advantage for the target compound.

Site-selective cross-coupling Suzuki–Miyaura reaction Halogen reactivity gradient

Sequential One-Pot Double Suzuki Coupling Enabled by C–I / C–Br Reactivity Differential

3-Bromo-5-iodopyrazole enables a sequential one-pot Suzuki bis-coupling protocol: the first boronic acid (1.1 equiv.) couples exclusively at C-5 iodine at 50 °C; upon completion, a second, different boronic acid (1.3 equiv.) is added and the temperature raised to 80 °C to effect coupling at the C-3 bromine, yielding unsymmetrically 3,5-disubstituted pyrazoles in satisfying yields without intermediate isolation [1]. This protocol exploits the ~17.7 kcal/mol difference in C(sp²)–X bond dissociation energies (C–I: ~61.9 kcal/mol vs. C–Br: ~79.6 kcal/mol) . In contrast, 3,5-dibromopyrazole cannot differentiate C-3 from C-5, and 3,5-diiodopyrazole fails due to non-selective first coupling as demonstrated above.

Sequential cross-coupling One-pot synthesis Unsymmetrical 3,5-disubstituted pyrazoles

Reduced Dehalogenation Side Reaction with Br/I Pyrazole vs. Iodo-Only Pyrazoles in Suzuki–Miyaura Coupling

A systematic direct comparison of chloro, bromo, and iodopyrazoles in the Suzuki–Miyaura reaction by Jedinák et al. (2017) established that bromo and chloro derivatives are superior to iodopyrazoles due to a significantly reduced propensity for the undesired dehalogenation side reaction [1]. This class-level finding has direct implications for 3-bromo-5-iodopyrazole: while the C-5 iodine provides the reactive handle for the first selective coupling (as shown in Evidence Item 1), the presence of the C-3 bromine—rather than a second iodine—mitigates the dehalogenation risk during the second coupling step. The 3,5-diiodo congener would be doubly susceptible to this side reaction, eroding yields at both positions.

Dehalogenation suppression Suzuki–Miyaura coupling efficiency Halogen comparative reactivity

Sonogashira Cross-Coupling Selectivity at C-5 Iodine with Retention of C-3 Bromine

Beyond Suzuki coupling, 3-bromo-5-iodopyrazole also demonstrates predictable site-selectivity in Sonogashira reactions. Treatment of 8a with 4-cyanophenylacetylene under standard Sonogashira conditions effected selective alkynylation at the C-5 iodine, yielding the corresponding 3-alkynyl-furopyridinone derivative 14 in 55% isolated yield, with the C-3 bromine remaining intact for subsequent manipulation [1]. This orthogonal reactivity—Suzuki at C-5 then Sonogashira, or vice versa—is inaccessible with symmetric dihalopyrazoles.

Sonogashira coupling Alkynylpyrazole synthesis Orthogonal reactivity

Halogen Bonding Capacity: Iodine at C-5 Provides Stronger σ-Hole Donor Than Bromine-Only Analogs

5-Iodo-1-arylpyrazoles have been established as benchmark templates for investigating halogen bonding propensity in small molecules [1]. The iodine atom at C-5 acts as a potent σ-hole donor, engaging in diverse halogen bonding interactions (C–I⋯O, C–I⋯π, C–I⋯Br, C–I⋯N) as demonstrated by single-crystal X-ray diffraction and Hirshfeld surface analysis across six compounds [1]. In contrast, 5-bromopyrazoles exhibit weaker halogen bonding due to the lower polarizability of bromine vs. iodine, a distinction explicitly recognized in crystallographic studies of 5-bromo-1-arylpyrazoles [2]. 3-Bromo-5-iodopyrazole uniquely combines a strong halogen bond donor (C-5 iodine) with a weaker one (C-3 bromine), enabling graded supramolecular interactions.

Halogen bonding Crystal engineering Supramolecular chemistry

Procurement-Relevant Application Scenarios Where 3-Bromo-5-iodopyrazole Provides Verifiable Advantage


Medicinal Chemistry Library Synthesis Requiring Unsymmetrical 3,5-Disubstituted Pyrazoles

For drug discovery programs building focused libraries of unsymmetrically 3,5-disubstituted pyrazoles, 3-bromo-5-iodopyrazole is the scaffold of choice. The one-pot sequential Suzuki protocol demonstrated by Delaunay et al. (2011) enables introduction of two different (hetero)aryl groups at C-5 and C-3 in a single reaction vessel [1]. This cannot be replicated with 3,5-dibromo- or 3,5-diiodopyrazole, which either lack the reactivity gradient (dibromo) or suffer from non-selective first coupling (diiodo, giving 1:1:3 product mixtures as shown in Section 3, Evidence Item 1). The C-5 monocoupling proceeds with complete selectivity at 50 °C (69% yield for the model substrate), leaving the C-3 bromine intact for a second, different coupling at 80 °C [1]. This two-step, one-pot capability directly reduces synthesis cycle time and purification burden per library member.

Agrochemical Intermediate Synthesis via Orthogonal Sonogashira–Suzuki Sequences

Agrochemical discovery frequently requires alkynyl-aryl disubstituted pyrazole cores. 3-Bromo-5-iodopyrazole uniquely supports an orthogonal functionalization sequence: Sonogashira coupling at C-5 iodine (demonstrated with 4-cyanophenylacetylene, 55% yield) followed by Suzuki coupling at C-3 bromine, or vice versa [1]. No symmetric dihalopyrazole can deliver this orthogonal reactivity pattern. The reduced dehalogenation propensity of the C-3 bromine compared to iodine (class-level evidence from Jedinák et al. 2017 [2]) further protects against yield erosion during the second coupling step, a critical factor when working with precious late-stage intermediates.

Crystal Engineering and Halogen-Bond-Directed Supramolecular Assembly

For research groups exploiting halogen bonding in co-crystal design or supramolecular architecture, 3-bromo-5-iodopyrazole offers a graded halogen bond donor pair: the C-5 iodine serves as a strong σ-hole donor capable of diverse C–I⋯O, C–I⋯π, C–I⋯N, and C–I⋯Br interactions, while the C-3 bromine provides a secondary, weaker donor [3][4]. This built-in donor strength differential is not available from 3,5-dibromopyrazole (weak donors only) or 3,5-diiodopyrazole (strong donors at both positions), enabling more nuanced control over supramolecular packing.

Process Chemistry Scale-Up of Key Pyrazole Intermediates

The scalable synthesis of 3-bromo-5-iodopyrazole has been demonstrated at 10 mmol preparative scale via sydnone cycloaddition with 3-halopropiolates, yielding the desired 3,5-dihalogenopyrazole regioisomer in 52% isolated yield after straightforward chromatographic separation [1]. The chromatographic separation of the 3:1 regioisomeric mixture is efficient, and the decarboxylation step proceeds cleanly within 30 min in refluxing 50% aq. H₂SO₄ [1]. With commercial availability at 98% purity from multiple vendors including Apollo Scientific and LeYan , procurement for pilot-scale campaigns is straightforward, avoiding the need for in-house synthesis of the starting scaffold.

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